2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline
Description
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound featuring a nitro group, a phenyl-substituted oxadiazole ring, and a pyridine moiety
Properties
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-11-16(8-9-17(18)22-13-14-5-4-10-21-12-14)20-23-19(24-28-20)15-6-2-1-3-7-15/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAKWFKIKVSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving nitrile oxides and amidoximes.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed.
Coupling with pyridine: The final step involves coupling the oxadiazole derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and transaminases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline: Lacks the pyridine moiety.
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline: Lacks the nitro group.
Uniqueness
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-[(pyridin-3-YL)methyl]aniline is unique due to the combination of its nitro group, oxadiazole ring, and pyridine moiety, which confer specific chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
